1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinated benzyl halides and amines, which undergo nucleophilic substitution and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone
Uniqueness
1-[(2,3-Difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one is unique due to its specific arrangement of fluorine atoms and the presence of both hydroxyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3-[[(2-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-16-7-2-1-5-14(16)11-24-13-20(27)9-4-10-25(19(20)26)12-15-6-3-8-17(22)18(15)23/h1-3,5-8,24,27H,4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCNJJDKBGVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C(=CC=C2)F)F)(CNCC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.